乙酸-4-(1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)氮杂环[3.2.1]庚烷-3-羰基)哌嗪-1-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several structural components including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .科学研究应用
抗菌及抗癌活性
研究表明,由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的新型吡唑和嘧啶衍生物在抗菌和抗癌应用中具有潜力。与参考药物多柔比星相比,这些化合物在体外研究中表现出更高的抗癌活性,同时对多种病原体具有良好至极好的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。
抗氧化活性
4-(1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)氮杂环丁-3-羰基)哌嗪-1-羧酸乙酯的衍生物已被探索其抗氧化特性。具体而言,具有吡咯-1-基部分的硒代[2,3-b]吡啶衍生物表现出显着的抗氧化活性,为抗氧化疗法的开发提供了潜力 (Zaki et al., 2017)。
抗结核和抗增殖特性
结构相关的 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物已显示出针对结核分枝杆菌的有希望的抗结核特性。这些发现强调了 4-(1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)氮杂环丁-3-羰基)哌嗪-1-羧酸乙酯衍生物在结核病和其他细菌感染治疗中的潜力 (Vavaiya et al., 2022)。
新型杂环的合成
该化合物也一直是合成具有重要生物学意义的各种杂环的前体。例如,衍生物 7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯已导致创建新的稠合杂环系统。这些化合物已被评估其生物活性,表明 4-(1-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)氮杂环丁-3-羰基)哌嗪-1-羧酸乙酯在治疗剂开发中的广泛适用性 (Youssef, Abbady, Ahmed, & Omar, 2013)。
未来方向
属性
IUPAC Name |
ethyl 4-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3/c1-4-30-20(29)25-7-5-24(6-8-25)19(28)16-11-26(12-16)17-10-18(22-13-21-17)27-15(3)9-14(2)23-27/h9-10,13,16H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJSGGVTBPLJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。